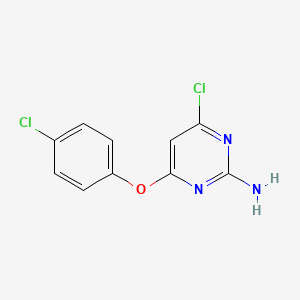

4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine

Description

4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine is a trisubstituted pyrimidine derivative featuring a chlorine atom at position 4, a 4-chlorophenoxy group at position 6, and an amine group at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding. For instance, pyrimidines with halogen and aryloxy substituents are frequently explored for biological activities, including antimalarial () and pesticidal applications (). The presence of electron-withdrawing groups like chlorine and the 4-chlorophenoxy moiety likely influences its electronic properties, solubility, and reactivity in substitution reactions, as seen in comparable compounds .

Properties

CAS No. |

100763-75-5 |

|---|---|

Molecular Formula |

C10H7Cl2N3O |

Molecular Weight |

256.08 g/mol |

IUPAC Name |

4-chloro-6-(4-chlorophenoxy)pyrimidin-2-amine |

InChI |

InChI=1S/C10H7Cl2N3O/c11-6-1-3-7(4-2-6)16-9-5-8(12)14-10(13)15-9/h1-5H,(H2,13,14,15) |

InChI Key |

JDTQJRVXTNCSJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=NC(=N2)N)Cl)Cl |

solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

De Novo Ring Synthesis via Cyclocondensation

Pyrimidine rings are commonly synthesized via cyclocondensation reactions between β-dicarbonyl compounds (e.g., β-diketones, β-ketoesters) and nitrogen-containing reagents such as guanidine or urea. For example, reacting a β-ketoester with guanidine derivatives under acidic or basic conditions yields 2-aminopyrimidines. However, introducing specific substituents (e.g., 4-chlorophenoxy) at precise positions during ring formation remains challenging due to steric and electronic factors.

Sequential Functionalization of Dichloropyrimidine Intermediates

A more reliable approach involves starting with 4,6-dichloropyrimidin-2-amine, a versatile intermediate enabling regioselective substitutions. The chlorine atoms at positions 4 and 6 exhibit differential reactivity, allowing stepwise displacement with nucleophiles like phenoxides or amines.

Key Reaction Sequence:

-

Synthesis of 4,6-Dichloropyrimidin-2-amine :

-

Phenoxy Group Introduction :

-

Nucleophilic aromatic substitution (SNAr) at position 6 with 4-chlorophenol.

-

Conditions: Pd-catalyzed coupling (e.g., Pd₂dba₃/BINAP) or classical SNAr using NaH/DMF.

-

Example: Reacting 4,6-dichloropyrimidin-2-amine with 4-chlorophenol (1.2 eq), Pd₂dba₃ (2 mol%), and BINAP (6 mol%) in THF at 100–110°C affords 6-(4-chlorophenoxy)-4-chloropyrimidin-2-amine in 68% yield.

-

The introduction of the 4-chlorophenoxy group at position 6 is critical. Classical SNAr reactions often require harsh conditions (e.g., high temperatures, strong bases), whereas transition metal-catalyzed couplings offer milder alternatives.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts facilitate C–O bond formation between aryl halides and phenols. For example, the use of Pd₂dba₃ with rac-BINAP in tetrahydrofuran (THF) enables efficient coupling at 100–110°C. This method minimizes side reactions and improves regioselectivity compared to traditional SNAr.

| Parameter | Value |

|---|---|

| Substrate | 4,6-Dichloropyrimidin-2-amine |

| Nucleophile | 4-Chlorophenol (1.2 eq) |

| Catalyst | Pd₂dba₃ (2 mol%) |

| Ligand | rac-BINAP (6 mol%) |

| Base | NaOtBu (2 eq) |

| Solvent | THF |

| Temperature | 100–110°C |

| Reaction Time | 24 hours |

| Yield | 68% |

Classical Nucleophilic Aromatic Substitution

In the absence of palladium catalysts, SNAr reactions proceed under strongly basic conditions. For instance, using NaH as a base in DMF at 120°C displaces the 6-chloro group with 4-chlorophenol. However, competing hydrolysis of the 4-chloro group may occur, necessitating careful stoichiometric control.

Amination Strategies for Position 2

The 2-amine group is typically introduced early in the synthesis due to its stabilizing effect on the pyrimidine ring. Two approaches prevail:

Direct Amination of Halopyrimidines

Reacting 2,4,6-trichloropyrimidine with aqueous or alcoholic ammonia under pressure installs the amine group at position 2. For example, treatment with NH₃ in ethanol at 80°C for 12 hours yields 2-amino-4,6-dichloropyrimidine.

Reductive Amination

In cases where nitro groups are present, catalytic hydrogenation (e.g., H₂/Pd-C) reduces them to amines. This method is less common for pyrimidines but applicable to nitro-substituted intermediates.

Chlorination Techniques

Chlorine atoms at positions 4 and 6 are introduced via electrophilic aromatic substitution (EAS) or halogen exchange.

POCl₃-Mediated Chlorination

Heating pyrimidine derivatives with phosphorus oxychloride (POCl₃) and a catalytic amine (e.g., Et₄NCl) efficiently replaces hydroxyl or amino groups with chlorine. For example, 2-aminopyrimidine reacts with POCl₃ at 110°C to yield 4,6-dichloropyrimidin-2-amine.

Halogen Exchange Reactions

Metal-halogen exchange using CuCl₂ or LiCl in polar aprotic solvents (e.g., DMF) can replace less electronegative halogens (e.g., bromine) with chlorine.

Purification and Characterization

Final purification typically involves recrystallization from ethyl acetate/n-hexane mixtures or column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH). Analytical characterization combines:

-

NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions via characteristic coupling patterns.

-

Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 285.04 for C₁₀H₈Cl₂N₃O).

-

X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions: Chlorine atoms can be replaced with other nucleophiles.

- Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.

Biology

In biological research, 4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine has been investigated for its potential biological activities:

- Anti-inflammatory Properties: It has shown promise in modulating inflammatory pathways.

- Antimicrobial Activity: Studies suggest it may inhibit certain microbial growth.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases, particularly cancers. It has demonstrated significant growth inhibition in cancer cell lines, especially those with aberrant epidermal growth factor receptor (EGFR) signaling.

Anticancer Activity

A notable study evaluated the effects of this compound on HCT116 colon cancer cells, revealing that it significantly reduced cell proliferation and induced apoptosis. The findings are summarized below:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| DU145 | Low micromolar | Induction of G1 phase arrest |

| A549 | Low micromolar | Apoptotic cell death |

Comparative Studies

In comparative studies with similar compounds, this compound exhibited superior activity against tyrosine kinases:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(4-Fluorophenoxy)-pyrimidin-4-amine | Similar core | Tyrosine kinase inhibition |

| 2,4-Dichloro-6-(4-fluorophenoxy)pyrimidine | Additional chlorine | Potential fungicidal activity |

| 2-(4-Chlorophenoxy)-N-(5-methylpyridin-2-yl)pyrimidin-2-amine | Different nitrogen group | Anticancer properties |

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (Cl, CF₃) : Enhance electrophilicity at position 4, facilitating nucleophilic substitution (e.g., with amines or thiols) .

- Aryl vs.

- Heteroatom Effects : Replacing oxygen with sulfur (e.g., sulfanyl groups) alters electronic properties and binding affinity in biological targets .

Yield and Purity Trends :

- Trifluoroethoxy-substituted pyrimidines achieved 76% yield , while morpholino/piperidine derivatives in antimalarial studies showed moderate purity (88–98%) after chromatographic purification .

Physicochemical Properties

- Melting Points : Substituents influence melting points; for example, trifluoroethoxy derivatives melt at 82–83°C , whereas bulkier aryl groups may raise melting points due to crystallinity.

- Solubility : Alkylamine substituents (e.g., isopropyl) improve aqueous solubility compared to halogenated aryl groups .

Biological Activity

4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This compound is structurally similar to other bioactive pyrimidines, which have been shown to exhibit various pharmacological properties, including anticancer and anticonvulsant effects. This article reviews the biological activity of this compound, summarizing key findings from recent studies.

Chemical Structure

The compound's structural formula can be represented as follows:

This structure includes a pyrimidine ring substituted with a 4-chlorophenoxy group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of α-aminophosphonates containing this pyrimidine moiety were synthesized and evaluated for their in vitro anti-cancer activity against DU145 (prostate cancer) and A549 (lung cancer) cell lines. The results indicated significant growth inhibition, suggesting that the incorporation of the 4-chloro-6-(4-chlorophenoxy)pyrimidin-2-amino group enhances the anticancer efficacy of these compounds .

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| DU145 | 5.0 | 75 |

| A549 | 3.5 | 80 |

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and induction of apoptosis. Specifically, compounds related to this structure have been shown to induce G1 phase arrest and promote apoptotic pathways in various cancer cell lines .

Anticonvulsant Activity

In addition to its anticancer properties, this compound has demonstrated anticonvulsant effects. In studies involving automated patch clamp assays, it showed potent inhibition against human and mouse SLACK channels, which are implicated in neuronal excitability and seizure activity. The compound exhibited an IC50 value of 0.04 µM against human WT SLACK channels, indicating strong potential for therapeutic applications in epilepsy .

| Assay Type | IC50 (µM) |

|---|---|

| Human WT SLACK | 0.04 |

| Mouse WT SLACK | 0.62 |

Case Studies

A notable case study involved the evaluation of a series of pyrimidine derivatives, including this compound, where researchers assessed their effects on cell proliferation and apoptosis in HCT116 colon cancer cells. The study found that this compound significantly reduced clonogenicity and induced caspase-mediated apoptotic cell death .

Summary of Findings

- Anticancer Activity : Significant growth inhibition observed in DU145 and A549 cell lines.

- Mechanism : Induction of G1 phase arrest and apoptosis.

- Anticonvulsant Activity : Potent inhibition of SLACK channels with low IC50 values.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-(4-chlorophenoxy)pyrimidin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution and coupling reactions . For instance:

- Step 1 : A pyrimidine core is functionalized via substitution of a chlorine atom at the 6-position using 4-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2 : Subsequent amination at the 2-position is achieved using ammonia or amine derivatives in a sealed reactor.

Optimization strategies : - Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.

- Use catalysts like CuI for Ullmann-type coupling to enhance yields .

- Monitor purity via TLC or HPLC to isolate intermediates, reducing side products .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenoxy groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 300.0425).

- X-ray crystallography : Resolves stereoelectronic effects; dihedral angles between pyrimidine and chlorophenoxy groups are typically 85–90° .

- HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli (MIC values <50 µg/mL suggest promise) .

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorescence-based protocols) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify EC₅₀ values .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chlorophenoxy group influence reactivity in cross-coupling reactions?

The 4-chlorophenoxy moiety acts as an electron-withdrawing group, enhancing electrophilicity at the 4-position of the pyrimidine ring. This facilitates:

- Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid insertion at the 4-chloro site (yields >75% with optimized ligand ratios) .

- Steric hindrance : The ortho-chloro substituent may reduce reactivity in bulky coupling partners, necessitating larger reaction volumes or elevated temperatures .

Computational insights : DFT calculations (e.g., Gaussian 16) predict activation energies for substitution pathways, guiding catalyst selection .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., uniform cell lines or assay conditions) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenoxy with trifluoromethoxy) to isolate activity contributors .

- 3D-QSAR modeling : Identify pharmacophores using CoMFA or CoMSIA to rationalize divergent bioactivity trends .

Q. How can computational methods streamline the design of derivatives with enhanced target selectivity?

- Molecular docking : AutoDock Vina predicts binding modes to targets like EGFR or CDK2. For example, the chlorophenoxy group may occupy hydrophobic pockets .

- ADMET prediction : SwissADME estimates bioavailability; logP values >3.5 suggest improved membrane permeability but potential hepatotoxicity risks .

- Reaction pathway prediction : ICReDD’s quantum-chemical workflows identify feasible synthetic routes for novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.